molecular formula C19H29NO6 B4042402 4-[2-(2-isopropylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate

4-[2-(2-isopropylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate

Cat. No.: B4042402
M. Wt: 367.4 g/mol
InChI Key: IMBBDWBRWCPFDW-UHFFFAOYSA-N
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Description

4-[2-(2-isopropylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C19H29NO6 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.19948764 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Processes and Ligand Behavior

The compound has found applications in the realm of organometallic chemistry, where its structural analogs contribute to studies on catalytic processes and ligand behavior. For instance, research has demonstrated the rhodium-mediated C–C bond activation in related compounds, shedding light on the elimination and migration of alkyl groups, an insight crucial for understanding catalytic mechanisms in organometallic complexes (Baksi et al., 2007). Similarly, nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands have shown promising results for the catalytic oligomerization of ethylene, indicating the potential of such compounds in catalysis (Speiser et al., 2004).

Material Science and Polymer Chemistry

In material science, the structural elements of 4-[2-(2-isopropylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate serve as building blocks for novel polymers and materials. The copolymerization studies involving oxazoline units have provided valuable insights into creating materials with desired properties (Rivas & Pizarro, 1989). These findings are instrumental in advancing the development of new polymeric materials with specific characteristics.

Biochemical Investigations

Moreover, the compound's analogs have been explored in biochemical contexts. For example, studies on the oxidative dimerization of related molecules have offered perspectives on the formation of complex structures, which could have implications in the synthesis of bioactive compounds (Spassov & Stoeva-Yordanova, 1990). These research endeavors underscore the compound's relevance in synthesizing and understanding biomolecules.

Properties

IUPAC Name

2,6-dimethyl-4-[2-(2-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-13(2)16-7-5-6-8-17(16)19-10-9-18-11-14(3)20-15(4)12-18;3-1(4)2(5)6/h5-8,13-15H,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBBDWBRWCPFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2-isopropylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
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4-[2-(2-isopropylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
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Reactant of Route 6
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